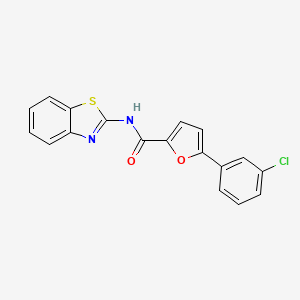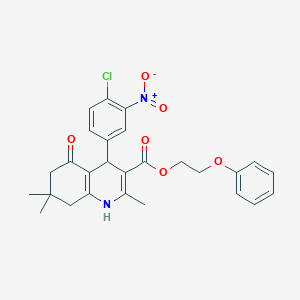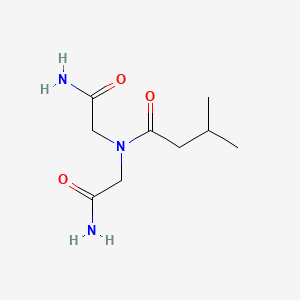![molecular formula C17H15Cl3N2O2S B4988600 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as ITCB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is involved in regulating cellular redox balance, and its inhibition can lead to oxidative stress and cell death. 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to bind to the active site of TrxR, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant effects. 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is its specificity for TrxR, which makes it a potentially useful tool for studying the role of TrxR in cellular processes. However, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more soluble derivatives of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide that could be used in a wider range of experiments. Additionally, further research is needed to better understand the mechanism of action of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications in cancer and other diseases.
Métodos De Síntesis
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with carbon disulfide, followed by the reaction of the resulting product with 3-isopropoxyaniline and benzoyl chloride. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential as a cancer therapeutic agent. Research has shown that 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-propan-2-yloxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2S/c1-9(2)24-11-5-3-4-10(6-11)16(23)22-17(25)21-15-8-13(19)12(18)7-14(15)20/h3-9H,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASWTAQEHFQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)


![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)

![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)